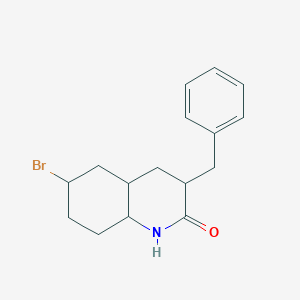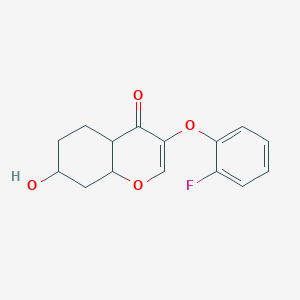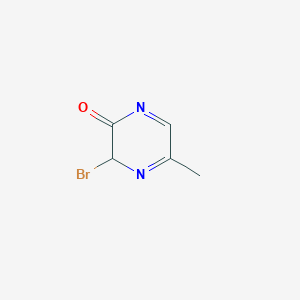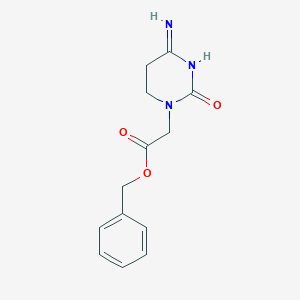![molecular formula C17H16N5O5S+ B12345390 methyl 4-{2-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamido}benzoate](/img/structure/B12345390.png)
methyl 4-{2-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamido}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-{2-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamido}benzoate is a complex organic compound with a unique structure that combines a purine derivative with a benzoate ester
Méthodes De Préparation
The synthesis of methyl 4-{2-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamido}benzoate typically involves multiple steps. One common synthetic route starts with the preparation of the purine derivative, followed by the introduction of the sulfanyl group and the acetamido linkage. The final step involves esterification with benzoic acid. Reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and catalysts like triethylamine .
Analyse Des Réactions Chimiques
Methyl 4-{2-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamido}benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, where reagents like sodium hydride can facilitate the replacement of the sulfanyl group with other nucleophiles
Applications De Recherche Scientifique
Methyl 4-{2-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamido}benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies involving enzyme inhibition and protein interactions due to its purine moiety.
Industry: It can be used in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of methyl 4-{2-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamido}benzoate involves its interaction with molecular targets such as enzymes and receptors. The purine moiety can mimic natural substrates or inhibitors, leading to the modulation of enzymatic activity. The sulfanyl group can form covalent bonds with target proteins, further influencing their function .
Comparaison Avec Des Composés Similaires
Methyl 4-{2-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamido}benzoate can be compared with other similar compounds, such as:
Methyl (1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate: This compound lacks the benzoate ester and sulfanyl group, making it less versatile in certain applications.
Methyl 2-((1-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)propanoate: This compound has a similar purine structure but differs in the acetamido and benzoate groups, leading to different chemical properties and applications.
Propriétés
Formule moléculaire |
C17H16N5O5S+ |
|---|---|
Poids moléculaire |
402.4 g/mol |
Nom IUPAC |
methyl 4-[[2-(1,3-dimethyl-2,6-dioxopurin-3-ium-8-yl)sulfanylacetyl]amino]benzoate |
InChI |
InChI=1S/C17H15N5O5S/c1-21-13-12(14(24)22(2)17(21)26)19-16(20-13)28-8-11(23)18-10-6-4-9(5-7-10)15(25)27-3/h4-7H,8H2,1-3H3/p+1 |
Clé InChI |
PYANVWLPWOEDSM-UHFFFAOYSA-O |
SMILES canonique |
CN1C(=O)C2=NC(=NC2=[N+](C1=O)C)SCC(=O)NC3=CC=C(C=C3)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}acetamide](/img/structure/B12345309.png)
![11-[2-(4-Ethoxyphenyl)-2-oxoethyl]-8-(3-methylbutyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12345314.png)
![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B12345318.png)

![N-{1-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]-3-methyl-1H-pyrazol-5-yl}-2-propylpentanamide](/img/structure/B12345330.png)


![N-[4-(dimethylamino)phenyl]-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide](/img/structure/B12345352.png)
![N-(3-fluoro-4-methylphenyl)-2-[(1H-indol-3-yl)formamido]acetamide](/img/structure/B12345353.png)

![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-phenoxyoxan-3-yl]acetamide](/img/structure/B12345375.png)
![(4Z)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-5-thia-2,7-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraen-3-one](/img/structure/B12345382.png)

![3-(4-{[(5Z)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-3-(4-methylphenyl)-1H-pyrazol-1-yl)propanoic acid](/img/structure/B12345395.png)
